molecular formula C14H13BrN2O3 B581621 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline CAS No. 1215205-09-6

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Cat. No.: B581621
CAS No.: 1215205-09-6
M. Wt: 337.173
InChI Key: ZJLHKMSBGUXUOU-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is an organic compound with the molecular formula C14H13BrN2O3 It is characterized by the presence of a bromine atom, a methoxybenzyl group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of substituted anilines.

Scientific Research Applications

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The methoxybenzyl group may enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and protein binding.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline: Similar structure but with the nitro group in a different position.

    2-Bromo-N-(4-methoxybenzyl)acetamide: Contains an acetamide group instead of a nitro group.

    2-Bromo-N-methylbenzamide: Lacks the methoxybenzyl group and has a simpler structure.

Uniqueness

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the bromine, methoxybenzyl, and nitroaniline moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLHKMSBGUXUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681487
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-09-6
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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